molecular formula C10H13BrN2O B8329638 2-amino-3-bromo-N-isopropylbenzamide

2-amino-3-bromo-N-isopropylbenzamide

Cat. No.: B8329638
M. Wt: 257.13 g/mol
InChI Key: DMQAAZNMQIBCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-bromo-N-isopropylbenzamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-amino-3-bromo-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)7-4-3-5-8(11)9(7)12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

DMQAAZNMQIBCFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C(=CC=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 2-amino-3-bromobenzoic acid (Aldrich; 1.00 g, 4.63 mmol) in 10 mL EtOAc in an ice bath was added 1-propanephosphonic acid cyclic anhydride (50 wt % in EtOAc; Matrix Scientific; 3.00 mL, 5.09 mmol) followed by isopropylamine (1.19 mL, 13.89 mmol). The ice bath was removed and the solution stirred rapidly at RT. A precipitate formed. After 30 min, the reaction was judged complete. The reaction was partitioned between sat'd aq. NaHCO3 and EtOAc. The organic layer was washed with sat'd aq. NaHCO3 once, sat'd NaCl once, and the organics were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give 2-amino-3-bromo-N-isopropylbenzamide (1.00 g, 3.89 mmol, 84% yield) as a white solid: 1H NMR (400 MHz, CDCl3) δ ppm 7.51 (2H, dd, J=7.9, 1.5 Hz), 7.25 (1H, d, J=1.4 Hz), 6.53 (2H, t, J=7.8 Hz), 5.72-6.15 (3H, m), 4.15-4.33 (1H, m), 1.27 (7H, d, J=6.7 Hz). m/z (ESI, +ve) 257.0/259.0 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two

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